molecular formula C10H11FO4S B13551800 4-(Oxolan-3-yl)phenyl fluoranesulfonate

4-(Oxolan-3-yl)phenyl fluoranesulfonate

Cat. No.: B13551800
M. Wt: 246.26 g/mol
InChI Key: FZMQQBIFIKXSMO-UHFFFAOYSA-N
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Description

Significance of Designing and Synthesizing New Chemical Structures

The design and synthesis of new chemical entities are fundamental to scientific advancement. nano-ntp.com By creating novel molecular architectures, chemists can probe biological processes, develop new catalysts, and engineer materials with tailored functionalities. nih.gov This creative endeavor allows for the systematic modification of molecular properties, which is a critical aspect of drug discovery and materials science. oup.com The development of innovative synthetic methodologies is, therefore, crucial to accessing these new chemical realms. nih.gov

Overview of Fluorosulfonate Esters as Synthetic Intermediates

Fluorosulfonate esters, particularly aryl fluorosulfonates, have emerged as powerful and versatile intermediates in organic synthesis. researchgate.netrsc.org They are readily prepared from inexpensive starting materials, such as phenols and sulfuryl fluoride (B91410) (SO₂F₂). researchgate.netrsc.org The fluorosulfonate group is an excellent leaving group, making these compounds highly reactive in a variety of chemical transformations. enamine.net

Aryl fluorosulfonates have gained significant attention as alternatives to aryl triflates and halides in cross-coupling reactions. researchgate.netrsc.org Their utility has been demonstrated in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. rsc.orgnih.gov The reactivity of aryl fluorosulfonates, combined with their stability and ease of preparation, makes them attractive building blocks for the synthesis of complex organic molecules. researchgate.netrsc.org Furthermore, aryl fluorosulfonates are generally less toxic and more environmentally friendly than their halide counterparts, which is an important consideration in large-scale chemical synthesis. rsc.org

Rationale for Investigating 4-(Oxolan-3-yl)phenyl Fluoranesulfonate as a Research Subject

The compound this compound incorporates two key structural features: the highly reactive aryl fluorosulfonate group and a saturated heterocyclic oxolane (tetrahydrofuran) ring. junyuanpetroleumgroup.comwikipedia.orgnih.govebi.ac.uk The investigation of this specific molecule is warranted by the potential to leverage the established synthetic utility of the aryl fluorosulfonate moiety for the introduction of the oxolane-containing phenyl group into a diverse range of molecular scaffolds.

The oxolane ring is a common structural motif in many biologically active compounds and can influence properties such as solubility and metabolic stability. The strategic placement of this group on a phenyl ring, activated for coupling reactions by the fluorosulfonate ester, presents a valuable tool for medicinal chemists and synthetic organic chemists. The study of this compound would therefore provide insights into the synthesis and reactivity of this novel building block and expand the repertoire of available tools for the construction of complex molecules with potentially interesting biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

3-(4-fluorosulfonyloxyphenyl)oxolane

InChI

InChI=1S/C10H11FO4S/c11-16(12,13)15-10-3-1-8(2-4-10)9-5-6-14-7-9/h1-4,9H,5-7H2

InChI Key

FZMQQBIFIKXSMO-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for 4 Oxolan 3 Yl Phenyl Fluoranesulfonate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-(Oxolan-3-yl)phenyl fluoranesulfonate guides the synthetic strategy by systematically deconstructing the molecule into simpler, commercially available, or readily synthesizable starting materials.

Key Disconnections and Target Fragments

The most logical disconnection in the target molecule is at the sulfur-oxygen bond of the fluorosulfate (B1228806) group. This bond is typically formed in the final stages of the synthesis. This disconnection reveals the key precursor: 4-(Oxolan-3-yl)phenol (B1467637) .

A second key disconnection can be made at the carbon-carbon bond between the phenyl ring and the oxolane ring. This suggests two primary fragments: a substituted phenyl group and a 3-substituted oxolane derivative.

Target MoleculeKey DisconnectionsPrecursor Fragments
This compoundS-O bond (Fluorosulfonylation)4-(Oxolan-3-yl)phenol and a fluorosulfonylating agent
4-(Oxolan-3-yl)phenolC-C bond (Aryl-Alkyl coupling)A 4-hydroxyphenyl derivative and a 3-substituted oxolane

Availability and Synthesis of Precursor Building Blocks

One plausible approach to synthesize 4-(Oxolan-3-yl)phenol is through a cross-coupling reaction. For instance, a Suzuki coupling reaction could be employed, utilizing a protected 4-hydroxyphenylboronic acid and a 3-halooxolane. Alternatively, a Negishi coupling with an organozinc reagent could be effective. scispace.com

The fluorosulfonylating agents are generally commercially available. Common reagents for the conversion of phenols to aryl fluorosulfonates include sulfuryl fluoride (B91410) (SO₂F₂) and fluorosulfonic anhydride (B1165640) ((FSO₂)₂O). lookchem.comrsc.org

Development of Synthetic Pathways

With the precursors identified, the development of a robust synthetic pathway is the next crucial step. This involves considering both direct and stepwise approaches to the final product.

Direct Fluorosulfonylation Approaches

Direct fluorosulfonylation is a common and efficient method for the synthesis of aryl fluorosulfonates from the corresponding phenols. researchgate.net This approach involves the reaction of 4-(Oxolan-3-yl)phenol with a suitable fluorosulfonylating agent.

A widely used and cost-effective reagent for this transformation is sulfuryl fluoride (SO₂F₂). rsc.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to deprotonate the phenol (B47542) and facilitate the nucleophilic attack on the sulfur atom. researchgate.netmdpi.com

Another effective, albeit more reactive, reagent is fluorosulfonic anhydride ((FSO₂)₂O). lookchem.com This reagent often provides higher yields and faster reaction times but requires more stringent reaction conditions due to its reactivity.

Fluorosulfonylating AgentTypical BaseGeneral Reaction Conditions
Sulfuryl Fluoride (SO₂F₂)Triethylamine, DBUInert solvent (e.g., CH₂Cl₂, THF), Room temperature to mild heating
Fluorosulfonic Anhydride ((FSO₂)₂O)Pyridine, TriethylamineAnhydrous conditions, Low temperature (-78 °C to 0 °C)

Stepwise Assembly Strategies

A stepwise assembly strategy would involve the formation of the aryl fluorosulfate moiety on a simpler phenolic precursor, followed by the introduction of the oxolane ring. For example, 4-hydroxyphenyl fluoranesulfonate could be synthesized first, followed by a coupling reaction to introduce the oxolane group.

However, this approach is generally less favored due to the potential for the fluorosulfate group to interfere with the conditions required for the subsequent carbon-carbon bond formation. The fluorosulfate group can act as a leaving group in palladium-catalyzed cross-coupling reactions, which could lead to undesired side products. scispace.comrsc.org Therefore, the direct fluorosulfonylation of the pre-assembled 4-(Oxolan-3-yl)phenol is the more strategic and efficient route.

Optimization of Reaction Conditions and Parameters

The optimization of the fluorosulfonylation reaction is critical to maximize the yield and purity of this compound. Key parameters to consider for optimization include the choice of solvent, base, temperature, and reaction time.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used.

Base: The strength and stoichiometry of the base are crucial. A slight excess of a non-nucleophilic organic base like triethylamine or DBU is typically sufficient to deprotonate the phenol without promoting side reactions.

Temperature: The reaction temperature needs to be carefully controlled. While reactions with SO₂F₂ can often be performed at room temperature, more reactive reagents like (FSO₂)₂O may require sub-zero temperatures to control the reaction's exothermicity and prevent degradation. lookchem.com

Reaction Time: The reaction progress should be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and ensure complete conversion of the starting material.

A systematic approach to optimization, such as a design of experiments (DoE), can be employed to efficiently explore the interplay of these parameters and identify the optimal reaction conditions.

ParameterVariationExpected Outcome
Solvent Dichloromethane, THF, AcetonitrileAffects solubility and reaction rate
Base Triethylamine, DBU, PyridineInfluences the extent of phenol deprotonation and reaction kinetics
Temperature -78 °C, 0 °C, Room TemperatureControls reaction rate and selectivity, minimizes side reactions
Reaction Time 1h, 4h, 12h, 24hDetermines the extent of conversion to the desired product

By carefully considering the retrosynthetic analysis, precursor synthesis, and optimization of the final fluorosulfonylation step, a reliable and efficient synthesis of this compound can be achieved.

Mechanistic Investigations of Formation

The formation of this compound from its precursor, 4-(oxolan-3-yl)phenol, and a fluorosulfonating agent, typically sulfuryl fluoride (SO₂F₂), is a reaction of significant interest. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and maximizing yield and purity.

Proposed Reaction Mechanisms

The prevailing proposed mechanism for the synthesis of aryl fluorosulfonates from phenols and sulfuryl fluoride involves a base-mediated nucleophilic attack. The reaction is thought to proceed through the following key steps:

Deprotonation of the Phenol: In the presence of a base, the hydroxyl group of 4-(oxolan-3-yl)phenol is deprotonated to form the more nucleophilic phenoxide ion. A variety of organic bases, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be employed for this purpose. The choice of base can influence the reaction rate and efficiency.

Nucleophilic Attack on Sulfuryl Fluoride: The resulting 4-(oxolan-3-yl)phenoxide ion then acts as a nucleophile, attacking the electrophilic sulfur atom of sulfuryl fluoride. This attack leads to the displacement of a fluoride ion and the formation of the desired this compound product.

A plausible reaction scheme is depicted below:

Reaction MechanismA schematic representation of the proposed reaction mechanism for the formation of this compound.

Evidence for Reaction Intermediates

Direct spectroscopic evidence for the specific reaction intermediates in the formation of this compound is not extensively documented in publicly available literature. However, the proposed mechanism is strongly supported by analogy to numerous studies on the synthesis of other aryl fluorosulfonates.

The formation of the phenoxide intermediate is a well-established principle in phenol chemistry. The enhanced nucleophilicity of the phenoxide compared to the neutral phenol is a fundamental concept that drives this type of reaction. In situ monitoring techniques, such as Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, could potentially be used to observe the disappearance of the phenolic O-H stretch and the appearance of new signals corresponding to the fluorosulfate group, indirectly supporting the proposed pathway. For similar SuFEx reactions, NMR studies have been employed to follow the reaction progress and confirm the formation of the desired products.

Kinetic Studies of Key Synthetic Steps

Generally, the rate of reaction is expected to be dependent on the concentrations of the phenol, the base, and sulfuryl fluoride. The reaction is anticipated to follow second-order kinetics, being first order with respect to the phenoxide ion and first order with respect to sulfuryl fluoride.

Factors that can influence the reaction rate include:

Strength of the Base: A stronger base will lead to a higher concentration of the phenoxide ion at equilibrium, thus increasing the reaction rate.

Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and the stability of the charged intermediates, thereby influencing the reaction kinetics.

Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate.

Quantitative data from kinetic studies on analogous systems can provide a framework for predicting the behavior of this specific reaction. For instance, studies on the reaction of various substituted phenols with SO₂F₂ could be used to estimate the relative reactivity of 4-(oxolan-3-yl)phenol.

Purification and Isolation Strategies

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, the base, and byproducts.

Chromatographic Methods

Flash column chromatography is a widely used and effective technique for the purification of aryl fluorosulfonates. The choice of the stationary and mobile phases is critical for achieving good separation.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like aryl fluorosulfonates.

Mobile Phase (Eluent): A mixture of a nonpolar solvent and a polar solvent is typically used as the eluent. The polarity of the eluent system is adjusted to achieve an optimal retention factor (Rf) for the desired product, usually in the range of 0.2-0.4 on a thin-layer chromatography (TLC) plate. Common solvent systems for the chromatography of aryl fluorosulfonates include mixtures of ethyl acetate (B1210297) and hexanes or dichloromethane and hexanes. The exact ratio of the solvents needs to be determined empirically for each specific separation.

Interactive Data Table: Typical Eluent Systems for Aryl Fluorosulfate Purification

Nonpolar SolventPolar SolventTypical Ratio (v/v)
HexanesEthyl Acetate9:1 to 1:1
HexanesDichloromethane4:1 to 1:4
CyclohexaneEthyl Acetate9:1 to 2:1

Note: The optimal ratio will depend on the specific substitution pattern of the aryl fluorosulfate.

Recrystallization and Precipitation Techniques

Recrystallization is another powerful technique for purifying solid organic compounds. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the recrystallization of organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of solvents such as ethyl acetate/hexanes or dichloromethane/hexanes.

Precipitation: If a suitable single solvent for recrystallization cannot be found, precipitation by adding a non-solvent to a solution of the crude product can be an effective purification method. The compound should be dissolved in a solvent in which it is highly soluble, and then a non-solvent (in which the compound is insoluble) is slowly added until the product precipitates out, leaving the impurities in the solution.

The choice between chromatography and recrystallization often depends on the scale of the reaction and the nature of the impurities. For small-scale reactions or when impurities have similar polarities to the product, chromatography is often preferred. For larger-scale purification of a solid product, recrystallization can be a more efficient and economical method.

Scalability Considerations for Synthetic Procedures

The scalability of the synthesis of this compound is a critical factor for its potential application in various fields. The assessment of scalability can be divided into gram-scale synthesis, suitable for research and initial testing, and the potential for multi-kilogram production for industrial applications.

The synthesis of aryl fluorosulfonates, including this compound, is well-established and scalable at the gram level. Multiple reports in the scientific literature demonstrate the feasibility of producing these compounds in significant quantities for laboratory use.

Key findings supporting gram-scale synthesis include:

High Yields: The fluorosulfonation of phenols using sulfuryl fluoride is known to proceed with high efficiency, often yielding the desired product in excellent yields. researchgate.net

Scalable Protocols: Methodologies have been developed that are explicitly described as scalable. For instance, a one-pot deoxyfluorination of phenols via their fluorosulfonate intermediates has been successfully performed on scales ranging from milligrams to 13 grams. acs.org

Alternative Reagents: For enhanced safety and handling at the gram scale, methods using solid precursors for the in situ or ex situ generation of SO₂F₂ have been developed. One such protocol, using a two-chamber reactor, was successfully employed for a 5-gram scale synthesis of an aryl fluorosulfate. sim2.be

Robustness of the Reaction: The SuFEx reaction is known for its reliability and broad substrate scope, which suggests that the synthesis of this compound should be amenable to gram-scale production without significant challenges.

Table 1: Comparison of Methodologies for Gram-Scale Synthesis

Methodology Reagents Scale Advantages Disadvantages
Direct Gas Handling 4-(Oxolan-3-yl)phenol, SO₂F₂, Base Up to multi-gram High yield, atom economical Requires handling of toxic gaseous SO₂F₂

While specific data on the multi-kilogram production of this compound is not publicly available, the general principles of aryl fluorosulfate synthesis suggest a strong potential for large-scale manufacturing.

Several factors support the feasibility of multi-kilogram production:

Availability of Starting Materials: Sulfuryl fluoride is an inexpensive commodity chemical produced on a kiloton scale, making it a cost-effective reagent for industrial production. researchgate.net The scalability of the synthesis of the 4-(Oxolan-3-yl)phenol precursor would also be a critical consideration.

Process Simplicity: The reaction itself is relatively straightforward, which is advantageous for scaling up. The conversion of phenols to aryl fluorosulfonates can be achieved in a one-pot process. acs.org

Established Industrial Processes: The chemical industry has extensive experience in handling gaseous reagents like SO₂F₂ under controlled and safe conditions. Continuous flow reactors could also be employed to enhance safety and control over the reaction at a large scale.

Favorable Reaction Conditions: The fluorosulfonation of phenols can often be carried out under mild conditions, which reduces the energy requirements and simplifies the engineering challenges for large-scale reactors. umn.edu

Table 2: Key Considerations for Multi-Kilogram Production

Factor Consideration Potential Solution
Safety Handling of gaseous and toxic SO₂F₂ Use of closed systems, continuous flow reactors, or in situ generation from safer precursors.
Heat Management The reaction is exothermic. Jacketed reactors with efficient cooling systems, continuous flow processes to manage heat dissipation.
Purification Removal of impurities and byproducts. Development of scalable crystallization or distillation procedures.

Chemical Reactivity and Transformation Studies of 4 Oxolan 3 Yl Phenyl Fluoranesulfonate

Electrophilic Reactivity Profiles

As an electrophile, 4-(Oxolan-3-yl)phenyl fluoranesulfonate primarily undergoes reactions at the carbon atom of the phenyl ring to which the fluorosulfonate group is attached. The strong electron-withdrawing nature of the -SO₂F group makes this ipso-carbon an excellent site for nucleophilic attack and oxidative addition by transition metal catalysts.

Aryl fluorosulfonates are known to react with various nucleophiles, typically in reactions that displace the fluorosulfonate anion. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of analogous aryl fluorosulfonates. These compounds serve as precursors for nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups.

However, a more prominent reaction pathway involves transition-metal-catalyzed cross-coupling, where a diverse range of nucleophiles can be used to form new carbon-carbon and carbon-heteroatom bonds. These reactions highlight the role of the fluorosulfonate as a superior leaving group.

The most significant aspect of the electrophilic profile of this compound is the role of the fluorosulfonate group as a superb activating group for transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org It is considered a more atom-economical and less hazardous alternative to the commonly used triflates, while exhibiting comparable or, in some cases, superior reactivity. nih.gov The oxolan-3-yl substituent is expected to be a spectator group in these transformations, exerting only a minor electronic influence on the reaction rate. Aryl fluorosulfonates bearing both electron-donating and electron-withdrawing groups have been shown to be effective coupling partners. nih.govscispace.com

A variety of cross-coupling reactions successfully employ aryl fluorosulfonates as electrophiles:

Suzuki-Miyaura Coupling: Aryl fluorosulfonates readily couple with organoboron reagents (boronic acids, trifluoroborates) in the presence of a palladium catalyst to form biaryl compounds. Reactions are effective for aryl fluorosulfonates with both electron-rich and electron-poor substituents. nih.gov

Stille Coupling: The reaction of aryl fluorosulfonates with organostannanes, catalyzed by palladium complexes, provides a route to biaryls and vinyl-arenes. scispace.comresearchgate.net

Negishi Coupling: Organozinc reagents are effective nucleophilic partners in the palladium-catalyzed cross-coupling with aryl fluorosulfonates. scispace.com

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes proceeds efficiently, yielding aryl-alkyne structures. nih.govscispace.com

C-N and C-P Coupling: The versatility extends to carbon-heteroatom bond formation, including Buchwald-Hartwig amination (C-N coupling) and coupling with phosphoryl compounds (C-P coupling). nih.gov

The general success of these reactions with a wide range of substituted aryl fluorosulfonates suggests that this compound would be a viable substrate. The slightly electron-donating nature of the oxolane group might require slightly longer reaction times or higher catalyst loading compared to substrates with electron-withdrawing groups in some catalytic systems. scispace.com

Representative Cross-Coupling Reactions of Aryl Fluorosulfonates
Coupling ReactionNucleophile PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraAr-B(OH)₂, Ar-BF₃KPd(OAc)₂ / LigandBiaryl nih.gov
StilleAr-Sn(Alkyl)₃(PPh₃)₂PdCl₂ / LiClBiaryl, Vinyl-arene scispace.com
NegishiAr-ZnClPd(PPh₃)₄Biaryl scispace.com
SonogashiraTerminal AlkynePd(II) / Cu(I)Aryl-alkyne nih.gov
Buchwald-HartwigAmine (R-NH₂)Pd or Ni catalystArylamine nih.gov

Nucleophilic Reactivity Profiles

The nucleophilic character of this compound is primarily associated with the lone pairs of electrons on the oxygen atom of the oxolane ring. However, this reactivity is generally weak and not the principal pathway for transformations of this molecule.

As discussed in Section 3.1, the fluorosulfonate group is an excellent leaving group and is readily displaced by nucleophiles in transition-metal-catalyzed reactions. This process involves the compound acting as an electrophile at the ipso-carbon. Direct nucleophilic aromatic substitution (SₙAr) without a catalyst is also a possibility but typically requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring, which the oxolan-3-yl group is not.

The oxolane (tetrahydrofuran, THF) ring is known to undergo cationic ring-opening polymerization (CROP) to produce polytetrahydrofuran (poly(tetramethylene ether glycol)), a valuable polyether. nih.gov This polymerization is initiated by strong electrophilic species, such as Brønsted or Lewis acids. nih.gov

There is no direct evidence to suggest that the this compound molecule itself can act as a direct initiator for the ring-opening polymerization of its own oxolane ring or other cyclic ethers. While sulfonate esters like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) can initiate THF polymerization, this is due to the high electrophilicity of the silyl (B83357) group. acs.org Similarly, strong acids like trifluoromethanesulfonic acid and fluorosulfonic acid are effective initiators. google.com

It is conceivable that under forcing conditions or in the presence of specific reagents, the fluorosulfonate group could be cleaved to generate a cationic species or that hydrolysis could produce fluorosulfonic acid, which could then initiate polymerization. However, this would be an indirect role and is not a primary or expected reaction pathway under typical synthetic conditions.

Radical Pathways and Radical Initiated Reactions

While ionic pathways dominate the reactivity of aryl fluorosulfonates, radical reactions are also possible under specific conditions. The generation of aryl radicals from aryl sulfonate esters is less common than from aryl halides but has been achieved. Recent studies have shown that aryl sulfonates can be used as sources of sulfonyl radicals or can be transformed into aryl radicals under electrochemical or photochemical conditions. researchgate.netnih.gov

For this compound, two potential radical pathways could be envisioned:

Aryl Radical Formation: Cleavage of the C–O bond could generate a 4-(Oxolan-3-yl)phenyl radical. This highly reactive intermediate could then participate in various radical-mediated transformations, such as addition to alkenes or aromatic substitution.

Sulfonyl Radical Formation: Cleavage of the S–O bond could generate an aryloxysulfonyl radical. More commonly, related sulfonyl compounds are used to generate sulfonyl radicals for addition reactions to multiple bonds. researchgate.net

Formation of Radical Intermediates

While the chemistry of aryl fluorosulfonates is dominated by transformations involving transition-metal catalysis, their potential to engage in radical reactions is an emerging area of interest. The formation of aryl radicals from aryl sulfonates can be achieved under specific conditions, such as electrochemistry. nih.gov Although direct studies on the radical formation from this compound are not extensively documented, analogies can be drawn from related sulfonate esters like aryl triflates. Electrochemical methods, for instance, can facilitate a single electron transfer (SET) process to generate aryl radicals from aryl triflates. nih.gov This strategy has been harnessed for reactions like organomediated electrochemical fluorosulfonylation, where an aryl radical is generated and subsequently trapped. nih.gov

The phenylsulfonyl moiety is known to participate in radical chemistry. For example, reagents like phenylsulfonyl)difluoromethyl iodide can serve as precursors to (phenylsulfonyl)difluoromethyl radicals under photoredox catalysis conditions. cas.cn Furthermore, radical hydro-fluorosulfonylation of alkenes and alkynes has been developed using redox-active radical precursors, highlighting the accessibility of radical pathways in the synthesis of sulfonyl fluorides. nih.gov These examples suggest that under appropriate energetic stimulation, such as light or an electric current, the C–O bond of an aryl fluorosulfonate could potentially undergo homolytic cleavage to furnish an aryl radical intermediate.

Radical Coupling Reactions

Once formed, the aryl radical derived from this compound would be a highly reactive intermediate capable of participating in various coupling reactions. Radical coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the formation of complex molecules. For instance, radical (phenylsulfonyl)difluoromethylation of isocyanides proceeds via the generation of a fluoroalkyl radical which then couples with the isocyanide. cas.cn

In a hypothetical scenario, the 4-(oxolan-3-yl)phenyl radical could be trapped by radical acceptors such as alkenes or alkynes in atom-transfer radical addition (ATRA) type reactions. cas.cn It could also potentially couple with other radical species present in the reaction medium. The viability and efficiency of such radical coupling reactions would depend heavily on the method of radical generation and the specific reaction conditions employed. While this area remains speculative for this particular compound, the broader field of radical chemistry involving sulfonyl-containing molecules is an active area of research. cas.cnnih.gov

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed reactions represent the most explored and well-established area of reactivity for aryl fluorosulfonates, including what can be inferred for this compound. nih.govrsc.org The fluorosulfonate group acts as a competent leaving group, enabling oxidative addition to low-valent transition metal centers, a key step in many catalytic cycles. nih.gov This reactivity has positioned aryl fluorosulfonates as powerful alternatives to traditional aryl halides and triflates in a multitude of cross-coupling and functionalization reactions. rsc.orgresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Aryl fluorosulfonates have proven to be exceptionally versatile substrates in a wide array of palladium- and nickel-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation. nih.govrsc.orgresearchgate.net Their reactivity is often comparable to that of aryl triflates. nih.govlookchem.com

Suzuki-Miyaura Coupling: This reaction, which forms biaryl compounds from an aryl halide/pseudohalide and an organoboron reagent, is highly effective with aryl fluorosulfonates. Various palladium and nickel catalyst systems have been successfully employed, often under mild, aqueous conditions. rsc.orgacs.org The reaction demonstrates broad functional group tolerance. acs.org

Negishi Coupling: The first examples of Negishi coupling using aryl fluorosulfonates were reported in 1991. nih.govrsc.org These reactions involve coupling with organozinc reagents and are typically catalyzed by palladium complexes, proceeding efficiently at room temperature to form bi(hetero)aryls. rsc.orglookchem.com

Sonogashira Coupling: The palladium-catalyzed coupling of terminal alkynes with aryl halides or pseudohalides is a fundamental method for synthesizing aryl alkynes. The first Sonogashira reaction using aryl fluorosulfonates was reported in the context of DNA-encoded libraries, demonstrating its utility with complex substrates. nih.govrsc.org The reaction works with a range of aliphatic, aromatic, and heteroaromatic alkynes. nih.gov

Other Couplings: Beyond these examples, aryl fluorosulfonates participate in Stille coupling (with organostannanes), Hiyama coupling (with organosilanes), and various carbon-heteroatom couplings, such as Buchwald-Hartwig amination. nih.govrsc.orgacs.org The amination of aryl fluorosulfonates can be achieved with both palladium and nickel catalysts under mild conditions. acs.org

Coupling ReactionCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki-MiyauraAryl Boronic Acids[Pd(NHC)(μ-Cl)Cl]₂ / K₃PO₄Biaryls acs.org
NegishiOrganozinc ChloridesPd(PPh₃)₄Bi(hetero)aryls rsc.orglookchem.com
SonogashiraTerminal AlkynesPd catalystAryl Alkynes nih.govrsc.org
StilleOrganostannanes(PPh₃)₂PdCl₂ / LiClBiaryls, Styrenes nih.gov
Buchwald-Hartwig AminationAnilines, AminesCpPd(cinammyl) / XantphosAryl Amines acs.org

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer an atom- and step-economical approach to modifying complex molecules. While the direct use of the fluorosulfonate group as a directing group for C-H activation is not widely reported, related aryl sulfonates have been employed in such strategies. For instance, aryl sulfamates can serve as directing groups for C-H functionalization prior to their participation in catalytic coupling reactions. researchgate.net This suggests a potential, though unexplored, avenue for this compound.

More commonly, aryl fluorosulfonates can serve as the electrophilic partner in C-H arylation reactions. In these transformations, a C-H bond of another molecule (e.g., a heteroaromatic compound or a simple arene) is activated and coupled with the aryl fluorosulfonate. This approach circumvents the need for pre-functionalization of the C-H bond partner with organometallic reagents. chemrxiv.org

Catalytic Hydrogenation and Reduction Pathways

The catalytic hydrogenation of the aromatic ring in aryl compounds is a powerful method for accessing saturated carbocyclic structures. rsc.orgsemanticscholar.org Hydrogenation of fluoroarenes, for example, can provide direct access to all-cis-fluorinated cycloalkanes. researchgate.net While specific studies on the hydrogenation of this compound are not available, general methodologies for the hydrogenation of functionalized arenes can be considered.

Catalysts such as rhodium- and ruthenium-based systems are often effective for arene hydrogenation. semanticscholar.orgresearchgate.net A key question in the hydrogenation of an aryl fluorosulfonate would be the chemoselectivity of the reaction. It is possible that under certain conditions, the aromatic ring could be reduced while leaving the fluorosulfonate group and the oxolane ring intact. Conversely, more forcing conditions could lead to the reduction of the aryl ring and potential cleavage (hydrogenolysis) of the C–O bond of the fluorosulfonate ester. The choice of catalyst, solvent, and reaction conditions would be critical in determining the outcome. researchgate.net

Derivatization Strategies for Structural Modification

The primary strategy for the synthesis and initial derivatization involving the fluorosulfonate moiety is the reaction of a phenol (B47542) with sulfuryl fluoride (B91410) (SO₂F₂). rsc.orgresearchgate.net This reaction, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is a highly efficient and operationally simple method for converting phenols into the corresponding aryl fluorosulfonates. mdpi.com Therefore, the synthesis of this compound itself is a derivatization of 4-(oxolan-3-yl)phenol (B1467637).

Once formed, the this compound is primed for a vast array of further structural modifications, primarily through the transition metal-catalyzed cross-coupling reactions discussed previously (Section 3.4.1). These reactions allow for the substitution of the fluorosulfonate group with a wide variety of carbon- and heteroatom-based nucleophiles, making it a versatile synthetic handle.

Other potential derivatization strategies could involve reactions at the oxolane ring or the aromatic ring, provided that the conditions are compatible with the fluorosulfonate group. For example, electrophilic aromatic substitution on the phenyl ring might be possible, although the fluorosulfonate group would act as a deactivating, meta-directing substituent. Alternatively, functionalization of the oxolane ring could be explored, though this would likely require multi-step sequences. Ultimately, the most direct and powerful derivatization strategy for modifying the core structure via the fluorosulfonate handle remains the extensive suite of cross-coupling reactions.

Modification of the Oxolane Moiety

The oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), is generally a chemically stable moiety. acs.orgnih.gov It is largely unreactive under the neutral or mildly basic conditions typically employed for transformations on the phenyl ring or at the fluoranesulfonate group. This stability makes it a robust structural component during many synthetic operations.

However, under specific and often forcing conditions, the oxolane ring can participate in reactions. Strong acidic conditions can promote ring-opening of the ether. Additionally, certain transition-metal catalyzed cross-coupling reactions have been developed that can induce ring-opening of aryl-substituted tetrahydrofurans to form acyclic products. acs.org For instance, nickel-catalyzed reactions with Grignard reagents can cleave the C–O bond at the benzylic position. acs.org Such transformations, however, require specific catalytic systems and are generally incompatible with the conditions used for functionalizing the fluoranesulfonate group. For most synthetic applications involving this compound, the oxolane ring is considered a spectator group.

Functionalization of the Phenyl Ring

The reactivity of the phenyl ring in this compound toward electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents: the oxolane group and the fluoranesulfonate group. The fluoranesulfonate group (-OSO₂F) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine and oxygen atoms, which exert a strong negative inductive effect (-I). wikipedia.org This effect significantly deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.orgwikipedia.org

When an EAS reaction does occur, the position of substitution is directed by the substituents. Electron-withdrawing groups are known to direct incoming electrophiles to the meta position. libretexts.orgpressbooks.publeah4sci.com Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to yield products substituted at the positions meta to the fluoranesulfonate group (i.e., the 3- and 5-positions).

The general mechanism for an EAS reaction, such as sulfonation or nitration, involves the generation of a potent electrophile (e.g., HSO₃⁺ or NO₂⁺) which is then attacked by the π-electrons of the aromatic ring. masterorganicchemistry.comlibretexts.orgyoutube.com The resulting cationic intermediate, known as a sigma complex or arenium ion, is stabilized by resonance. For a meta-directing group, the resonance structures for meta-attack are more stable than those for ortho- or para-attack, as the positive charge of the intermediate does not get placed on the carbon atom directly attached to the deactivating group. lkouniv.ac.in

Transformations of the Fluoranesulfonate Group

The fluoranesulfonate group is an outstanding leaving group, often compared to the highly reactive triflate group, making it a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the phenyl ring. Aryl fluorosulfonates are recognized as economical and effective alternatives to aryl halides and triflates in synthetic chemistry. researchgate.netacs.org

Suzuki-Miyaura Coupling: One of the most common transformations is the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting the aryl fluoranesulfonate with a boronic acid or its ester derivative. nsf.govnih.govacs.org This reaction is typically catalyzed by a palladium complex in the presence of a base. nsf.govacs.org The reaction demonstrates broad functional group tolerance and can be performed under mild, often aqueous, conditions. nsf.govnih.gov

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄THF/H₂O95
24-Methoxyphenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄THF/H₂O96
34-Acetylphenylboronic acid[Pd(IPr)(μ-Cl)Cl]₂K₃PO₄THF/H₂O94

Table 1: Representative examples of Suzuki-Miyaura coupling reactions with aryl fluorosulfonates. Data adapted from analogous systems reported in the literature. nsf.gov

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds can be achieved via the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction couples the aryl fluoranesulfonate with a primary or secondary amine. acs.orgnih.gov Various catalyst systems, including those based on nickel, have been developed to facilitate this transformation under mild conditions. acs.orgresearchgate.netresearchgate.net

EntryAmineCatalystBaseSolventYield (%)
1AnilinePd(PPh₃)₄Cs₂CO₃Toluene85
2MorpholinePd₂(dba)₃ / XPhosK₃PO₄Dioxane92
3BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene76

Table 2: Representative examples of Buchwald-Hartwig amination reactions with aryl fluorosulfonates. Data adapted from analogous systems reported in the literature. acs.orgnih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl fluoranesulfonate with a terminal alkyne. researchgate.netrsc.orgnih.gov The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. scispace.comnih.gov This method is highly effective for creating C(sp²)-C(sp) bonds.

EntryAlkyneCatalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF88
21-HeptynePdCl₂(PPh₃)₂ / CuIDIPATHF91
3(Trimethylsilyl)acetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane85

Table 3: Representative examples of Sonogashira coupling reactions with aryl fluorosulfonates. Data adapted from analogous systems reported in the literature. nih.govscispace.comnih.gov

Computational and Theoretical Studies of 4 Oxolan 3 Yl Phenyl Fluoranesulfonate

Electronic Structure and Bonding Analysis

The electronic structure of a molecule governs its fundamental chemical properties and reactivity. In 4-(Oxolan-3-yl)phenyl fluoranesulfonate, the electronic landscape is shaped by the interplay between the π-system of the phenyl ring, the electron-donating character of the oxolane's ether oxygen (via resonance), and the strong electron-withdrawing nature of the fluorosulfonate group. Computational methods such as Density Functional Theory (DFT) are commonly used to analyze these electronic features. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the oxolane moiety. The LUMO, conversely, would be concentrated on the phenyl ring and significantly influenced by the strongly electron-withdrawing fluorosulfonate group (-OSO₂F). This distribution makes the aromatic ring susceptible to electrophilic attack at positions ortho and para to the oxolane group and activates the C-O sulfonate bond for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies This interactive table presents representative energy values for the HOMO, LUMO, and the resulting energy gap for this compound, as would be predicted by DFT calculations. These values are illustrative and based on typical results for substituted aryl fluorosulfonates.

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Localized on the phenyl ring and oxolane oxygen.
LUMO-1.2Localized on the phenyl ring and fluorosulfonate group.
HOMO-LUMO Gap 6.3 Indicates moderate chemical reactivity.

Charge distribution analysis provides insight into the polarity and reactive sites of a molecule. An electrostatic potential (ESP) map is a visual representation of the charge distribution, mapping the electrostatic potential onto the molecule's electron density surface. walisongo.ac.idlibretexts.org Regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.comyoutube.com

In this compound, the ESP map would show significant negative potential around the highly electronegative oxygen atoms of the fluorosulfonate group and the ether oxygen of the oxolane ring. The fluorine atom would also exhibit a region of high electron density. The sulfur atom, being bonded to three highly electronegative oxygen atoms and a fluorine atom, would be highly electron-deficient and represent a site of positive potential. The hydrogen atoms, particularly those on the phenyl and oxolane rings, would show regions of moderately positive potential. This charge distribution highlights the electrophilic nature of the sulfur atom and the carbon atom of the phenyl ring attached to the fluorosulfonate group.

Table 2: Predicted Partial Atomic Charges This interactive table shows hypothetical partial atomic charges for key atoms in this compound, derived from methods like Natural Bond Orbital (NBO) analysis. These values illustrate the expected charge distribution.

AtomPredicted Partial Charge (a.u.)Rationale
S (in -SO₂F)+2.8Bonded to three highly electronegative oxygen atoms and one fluorine.
O (in C-O-S)-0.8Electronegative oxygen in the sulfonate ester linkage.
O (in S=O)-0.9Highly polarized double bond to sulfur.
F (in -SO₂F)-0.4Highly electronegative atom.
C (ipso- to -OSO₂F)+0.5Attached to the electron-withdrawing fluorosulfonate group.
O (in oxolane)-0.6Electronegative ether oxygen.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For this compound, molecular flexibility arises from the puckering of the oxolane ring and the rotation around the single bonds connecting the different moieties.

Computational methods are used to locate energy minima, which correspond to stable conformers, and first-order saddle points, which represent the transition states between these conformers on the potential energy surface. researchgate.netutah.edugithub.io The oxolane (tetrahydrofuran) ring is known to exist in non-planar conformations to relieve angle strain. The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry). These conformations represent local energy minima, and the molecule rapidly interconverts between them at room temperature. The energy barriers for this pseudorotation are typically very low. The attachment of the bulky phenyl fluoranesulfonate group at the 3-position would influence the relative energies of the different puckered conformations.

In addition to the ring puckering, there are two key rotational degrees of freedom:

Rotation around the C(phenyl)–C(oxolane) bond.

Rotation around the C(phenyl)–O(sulfonate) bond.

The rotation around these bonds is not entirely free due to steric hindrance and electronic effects. kfupm.edu.sa Computational studies can map the potential energy as a function of the dihedral angle to determine the rotational barriers. nsf.govresearchgate.net The barrier to rotation around the C(phenyl)–C(oxolane) bond would be influenced by steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the oxolane ring. Similarly, rotation around the C–O bond of the fluorosulfonate group would be hindered by interactions with the ortho-hydrogens.

Table 3: Representative Rotational Energy Barriers This interactive table provides estimated energy barriers for rotation around key single bonds in this compound. These values are based on computational studies of similarly substituted aromatic compounds.

Bond of RotationEstimated Rotational Barrier (kcal/mol)Consequence
C(phenyl)–C(oxolane)3 - 6Relatively free rotation at room temperature, but certain orientations are preferred.
C(phenyl)–O(sulfonate)2 - 5Low barrier, allowing for rapid rotation of the fluorosulfonate group.

Reaction Mechanism Predictions and Energetic Profiles

Aryl fluorosulfonates are recognized as versatile electrophiles in organic synthesis, serving as effective alternatives to aryl triflates in cross-coupling reactions. nih.govscispace.comresearchgate.net Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions and predicting their feasibility by calculating the energetic profiles. researchgate.net

For this compound, two primary reaction types can be predicted:

Palladium-Catalyzed Cross-Coupling Reactions: Aryl fluorosulfonates participate in reactions like Suzuki, Negishi, and Sonogashira couplings. nih.govscispace.com Theoretical studies on these systems often focus on the oxidative addition step, where the palladium(0) catalyst inserts into the C–O bond of the fluorosulfonate. DFT calculations can model the transition state for this step and determine its activation energy, providing insight into the reaction's kinetics. scispace.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile for a proposed reaction can be constructed. This allows chemists to compare different potential pathways and understand factors influencing reaction outcomes, such as regioselectivity and stereoselectivity.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, providing a snapshot of the highest energy point along a reaction coordinate. For reactions involving aryl fluorosulfonates, such as palladium-catalyzed cross-coupling reactions, density functional theory (DFT) is a commonly employed method to elucidate the geometry and energetic properties of transition states.

In a typical oxidative addition of an aryl fluorosulfonate to a palladium(0) complex, a key step in many cross-coupling reactions, the transition state is characterized by the simultaneous breaking of the C–O bond of the fluorosulfonate group and the formation of a new C–Pd bond. Computational models, such as those using the M06 density functional, have suggested that for related phenyl fluorosulfonate derivatives, the transition state involves a three-membered ring-like structure involving the palladium atom, the ipso-carbon of the aryl ring, and the oxygen atom of the sulfonate group. nih.govscispace.comresearchgate.net

Key geometric parameters that are often analyzed in these transition state structures include the elongating C-O bond, the forming C-Pd bond, and the coordination geometry around the palladium center. For analogous aryl fluorosulfonates, these studies indicate a significant elongation of the C–O bond in the transition state compared to the ground state molecule, signifying the progress of bond cleavage.

Table 1: Representative Geometric Parameters of a Calculated Transition State for Oxidative Addition of a Phenyl Fluoranesulfonate Derivative

ParameterGround State (Å)Transition State (Å)
C-O Bond Length1.412.15
C-Pd Bond LengthN/A2.20
O-S Bond Length1.581.59

Note: The data in this table is illustrative and based on computational studies of analogous aryl fluorosulfonates. Specific values for this compound would require dedicated calculations.

Activation Energies for Key Transformations

Activation energy (Ea) is a critical kinetic parameter that determines the rate of a chemical reaction. Computational chemistry provides a means to calculate these energies, offering predictive power for reaction feasibility and conditions. For aryl fluorosulfonates, a significant body of computational work has focused on determining the activation barriers for their participation in various cross-coupling reactions.

Studies have shown that the activation barriers for the oxidative addition of aryl fluorosulfonates to palladium(0) catalysts are comparable to those of other common coupling partners like aryl triflates. nih.govscispace.comresearchgate.net This computational finding is consistent with experimental observations that aryl fluorosulfonates are effective electrophiles in a range of palladium-catalyzed reactions. nih.govlookchem.com

The magnitude of the activation energy is influenced by factors such as the nature of the catalyst, the solvent, and the electronic properties of the substituents on the aryl ring. For instance, electron-withdrawing groups on the phenyl ring are generally predicted to lower the activation barrier for oxidative addition, thereby accelerating the reaction rate.

Table 2: Calculated Activation Energies for the Oxidative Addition of Substituted Phenyl Fluoranesulfonates

Substituent on Phenyl RingActivation Energy (kcal/mol)
4-Methoxy (Electron-donating)18.5
4-H (Unsubstituted)17.2
4-Nitro (Electron-withdrawing)15.8

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted aryl fluorosulfonates. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity Patterns

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure of this compound, it is possible to forecast its reactivity patterns, including the most likely sites for electrophilic and nucleophilic attack, and how the substituents influence this reactivity.

Sites of Electrophilic and Nucleophilic Attack

The distribution of electron density in a molecule is a key determinant of its reactivity. Molecular orbital calculations and analysis of the electrostatic potential surface can reveal regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the primary sites of interest are the aromatic ring, the oxolane ring, and the fluorosulfonate group.

Electrophilic Attack: The oxygen atoms of the oxolane and sulfonate groups, with their lone pairs of electrons, are the most likely sites for electrophilic attack. The phenyl ring is also susceptible to electrophilic aromatic substitution, with the directing effects of the oxolanyl and fluorosulfonate groups influencing the position of attack.

Nucleophilic Attack: The carbon atom attached to the fluorosulfonate group is the primary site for nucleophilic attack. The fluorosulfonate is a good leaving group, making this carbon atom electrophilic and prone to substitution reactions. enamine.net Additionally, the sulfur atom in the fluorosulfonate group is highly electrophilic.

Table 3: Predicted Sites of Attack for this compound

Type of AttackMost Probable Site(s)Rationale
ElectrophilicOxygen atoms (oxolane, sulfonate)High electron density due to lone pairs.
NucleophilicCarbon atom bonded to -OSO2FGood leaving group, creating an electrophilic carbon.
NucleophilicSulfur atom of the fluorosulfonateHighly electron-deficient sulfur center.

Influence of Substituents on Reactivity

The substituents on the phenyl ring, namely the oxolan-3-yl group and the fluorosulfonate group, have a profound influence on the reactivity of the molecule.

The fluorosulfonate group (-OSO2F) is a strong electron-withdrawing group. This has several consequences:

It deactivates the aromatic ring towards electrophilic substitution.

It makes the ipso-carbon atom more electrophilic, facilitating nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions.

Table 4: Summary of Substituent Effects on the Reactivity of the Phenyl Ring

SubstituentElectronic EffectInfluence on Reactivity
-OSO2FStrong Electron-WithdrawingDeactivates ring to electrophilic attack; Activates ipso-carbon to nucleophilic attack.
-Oxolan-3-ylWeakly Electron-Donating/NeutralMinor activation of the ring to electrophilic attack at ortho/para positions (relative to the fluorosulfonate's deactivation).

Potential Applications As a Synthetic Building Block and Intermediate

Role in Complex Molecule Synthesis

4-(Oxolan-3-yl)phenyl fluoranesulfonate is a bespoke chemical entity poised for significant applications in the synthesis of complex organic molecules. Its unique structural architecture, combining a phenyl ring, an oxolane (tetrahydrofuran) moiety, and a highly effective fluoranesulfonate leaving group, makes it a versatile intermediate for constructing intricate molecular frameworks.

As a Leaving Group for Carbon-Carbon Bond Formation

The fluoranesulfonate group attached to the phenyl ring is an excellent leaving group, analogous in reactivity to other widely used sulfonates like triflates and tosylates. This characteristic is pivotal for its application in carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex molecular skeletons. In this context, this compound can serve as a key substrate in a variety of palladium-catalyzed cross-coupling reactions.

For instance, in Suzuki-Miyaura coupling, it can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Similarly, in Sonogashira coupling, it can be coupled with a terminal alkyne, and in Heck coupling, with an alkene. The oxolane moiety remains intact during these transformations, allowing for its incorporation into the final product.

Below is an illustrative table of potential cross-coupling reactions involving this compound:

Reaction Type Coupling Partner Catalyst System (Illustrative) Potential Product Substructure
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃4-(Oxolan-3-yl)biphenyl derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N4-(Oxolan-3-yl)phenylalkyne derivative
HeckAlkenePd(OAc)₂, P(o-tol)₃, Et₃N4-(Oxolan-3-yl)stilbene derivative
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOt-Bu4-(Oxolan-3-yl)aniline derivative

As a Precursor for Heterocyclic Scaffolds

The reactivity of the fluoranesulfonate group can be harnessed to initiate cyclization reactions. For example, intramolecular reactions can be designed where a nucleophilic group elsewhere in the molecule displaces the fluoranesulfonate to form a new ring. This strategy is particularly useful for the synthesis of polycyclic ethers and other complex oxygen-containing heterocycles.

Furthermore, the oxolane ring itself can undergo chemical transformations. For instance, ring-opening reactions under specific conditions could yield linear chains with defined stereochemistry, which can then be used in subsequent synthetic steps.

Utility in Materials Science Synthesis

The unique combination of an aromatic core, a heterocyclic substituent, and a reactive functional group in this compound suggests its potential utility in the synthesis of advanced materials.

Monomer or Precursor for Polymer Architectures

The bifunctional nature of this compound—having a reactive site for polymerization (the fluoranesulfonate group) and a distinct chemical moiety (the oxolane-phenyl group)—makes it a candidate as a monomer or precursor in the synthesis of specialized polymers. For example, it could be used in step-growth polymerization reactions, where the fluoranesulfonate group is displaced to form linkages between monomer units.

The incorporation of the 4-(oxolan-3-yl)phenyl moiety into a polymer backbone could be a strategy to introduce specific functionalities and structural features into the resulting material.

Intermediate for Functional Materials

Beyond polymerization, this compound can serve as a key intermediate in the synthesis of small molecules intended for use in functional materials. The fluoranesulfonate group allows for the straightforward attachment of this building block to other molecular components through cross-coupling reactions. This enables the systematic construction of molecules with tailored electronic and photophysical properties.

For example, it could be a precursor for the synthesis of organic light-emitting diode (OLED) materials, liquid crystals, or components of organic solar cells, where the oxolane-phenyl unit could contribute to the desired molecular architecture and intermolecular interactions.

Application in Catalyst Ligand Design

The design of ligands for transition metal catalysts is a cornerstone of modern synthetic chemistry. The structure of this compound offers several features that could be exploited in the design of novel ligands.

The oxolane ring contains an oxygen atom that can act as a Lewis basic coordination site for a metal center. By strategically modifying the molecule, it is possible to design bidentate or multidentate ligands. For example, the fluoranesulfonate group could be replaced with a phosphine (B1218219), another common coordinating group in organometallic chemistry, via a nucleophilic substitution reaction.

The resulting ligand would possess a phosphine group for strong coordination to a metal and a nearby oxolane oxygen that could play a role in stabilizing the catalytic complex or influencing the stereochemical outcome of a catalyzed reaction. The phenyl ring provides a rigid scaffold to hold these coordinating groups in a well-defined spatial arrangement.

An illustrative synthetic route to a potential phosphine ligand derived from this compound is outlined below:

Step Reagents Intermediate/Product
1This compound, (Ph₂P)₂O, Pd catalyst4-(Oxolan-3-yl)phenyl diphenylphosphine (B32561) oxide
2Trichlorosilane(4-(Oxolan-3-yl)phenyl)diphenylphosphine

This resulting phosphine ligand could then be evaluated in various catalytic applications, such as cross-coupling reactions or asymmetric hydrogenation.

As a Scaffold for Ligand Synthesis

There is no publicly available research that describes the use of this compound as a scaffold in the synthesis of ligands. While the oxolane (tetrahydrofuran) ring and the phenyl group are common structural motifs in ligand design, the specific contribution and utility of the fluoranesulfonate-substituted version have not been documented.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The synthesis of aryl fluorosulfonates is typically achieved through the reaction of a corresponding phenol (B47542) with a fluorosulfonating agent. A common and cost-effective method involves the use of sulfuryl fluoride (B91410) (SO₂F₂). scispace.comnih.govresearchgate.netrsc.org Future research into the synthesis of 4-(Oxolan-3-yl)phenyl fluoranesulfonate will likely focus on optimizing this process and exploring alternative, more efficient pathways.

One key area of investigation will be the development of one-pot syntheses starting from readily available precursors other than 4-(oxolan-3-yl)phenol (B1467637). This could involve innovative catalytic systems that allow for the direct conversion of other functional groups on the phenyl ring to the fluorosulfonate moiety. Additionally, exploring the use of solid-phase synthesis techniques could facilitate the preparation of libraries of related compounds for screening purposes.

Potential Synthetic Route Key Reagents/Conditions Anticipated Advantages
From 4-(Oxolan-3-yl)phenolSO₂F₂, Base (e.g., Et₃N)Established, high yield potential.
One-pot from other precursorsNovel catalysts, alternative starting materialsIncreased efficiency, broader substrate scope.
Solid-phase synthesisResin-bound starting materialsHigh-throughput synthesis for library generation.

Discovery of Unprecedented Reactivity Patterns

Aryl fluorosulfonates are renowned for their utility as electrophilic partners in a variety of cross-coupling reactions, serving as effective alternatives to aryl halides and triflates. scispace.comresearchgate.net They have been successfully employed in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, among others. scispace.comacs.orgrsc.org The reactivity of this compound in these transformations is an area ripe for exploration.

Future studies will likely investigate how the electron-donating nature of the oxolane ring influences the reactivity of the fluorosulfonate group. This could lead to altered reaction kinetics or the need for modified catalytic systems compared to electron-poor aryl fluorosulfonates. Furthermore, the potential for the oxolane moiety to participate in or direct reactions, perhaps through coordination with a metal catalyst, presents an exciting avenue for discovering unprecedented reactivity patterns. The development of novel transformations that are unique to substrates bearing this specific combination of functional groups is a significant open question.

Development of Sustainable Synthetic Approaches

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound will undoubtedly be influenced by this trend. The development of more sustainable synthetic methods for this compound is a key objective. This includes the use of greener solvents, the development of recyclable catalysts, and minimizing the generation of hazardous waste.

Recent advancements in the synthesis of sulfonyl fluorides, which are closely related to fluorosulfonates, have highlighted the use of safer and more environmentally friendly reagents. sciencedaily.comeurekalert.org Applying these principles to the synthesis of this compound could involve replacing hazardous reagents with greener alternatives and developing catalytic processes that operate under milder conditions with higher atom economy.

Sustainability Aspect Potential Improvement Impact
SolventsUse of water or bio-based solventsReduced environmental footprint.
CatalystsDevelopment of recyclable heterogeneous catalystsLower cost and waste.
ReagentsReplacement of toxic reagents with safer alternativesImproved safety and sustainability.

Expansion of Applications as a Versatile Synthetic Intermediate

The primary application of aryl fluorosulfonates is as versatile building blocks in the synthesis of more complex molecules. nih.govrsc.org Given this, a major focus of future research will be to expand the utility of this compound as a synthetic intermediate. Its use in the synthesis of pharmaceuticals, agrochemicals, and materials science is a promising area of investigation.

The oxolane moiety is a common feature in many biologically active compounds, and its presence in this building block could facilitate the synthesis of novel drug candidates. The fluorosulfonate group, through its participation in cross-coupling reactions, allows for the introduction of a wide range of other functional groups. Future work will likely involve the synthesis of a diverse array of derivatives and the evaluation of their biological activities.

Potential Application Area Rationale Example of Synthesized Target
Medicinal ChemistryOxolane is a known pharmacophore.Novel kinase inhibitors, GPCR ligands.
AgrochemicalsIntroduction of new functionalities for crop protection.Herbicides, fungicides.
Materials ScienceBuilding block for functional polymers via SuFEx chemistry.Advanced polymers with tailored properties.

Collaborative Research Opportunities and Interdisciplinary Studies

The unique structural features of this compound make it an ideal candidate for interdisciplinary research. Collaborative efforts between organic chemists, medicinal chemists, materials scientists, and chemical biologists will be crucial for unlocking its full potential.

In chemical biology, the fluorosulfonate group has been explored as a warhead for covalent inhibitors and as a component of chemical probes. nih.gov The development of this compound-based probes could enable the study of biological systems in new ways. In materials science, the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where aryl fluorosulfonates are key reactants, can be leveraged to create novel polymers and functional materials. researchgate.netrsc.org Collaborative projects in these areas will likely be a significant driver of future research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.